Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate
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Overview
Description
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methyl ester group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with 1,2,3,4-tetrahydronaphthalene, which undergoes oxidation, bromination, and esterification reactions to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are more complex and may involve advanced techniques such as microwave-assisted synthesis or transition-metal catalysis. These methods aim to improve yield and purity while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but with an acetamido group at the 4th position.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents exhibit similar biological activities and applications.
Uniqueness
Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds. Its structure can be described as follows:
- Molecular Formula : C₉H₇ClO₃
- Molecular Weight : 188.60 g/mol
The compound features a chloro substituent at the 5-position and a carboxylate group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, research indicates that various benzofuran derivatives exhibit significant antiproliferative effects against multiple cancer cell lines.
Case Study: Antiproliferative Effects
A study by Flynn et al. demonstrated that certain derivatives of benzofuran showed potent antiproliferative activity. The introduction of methyl groups at specific positions on the benzofuran ring enhanced the activity significantly. For example, compounds with a methyl group at the C–3 position exhibited 2–4 times greater potency than their unsubstituted counterparts .
Compound | Structure | Antiproliferative Activity (IC50) |
---|---|---|
Compound A | Structure A | 10 µM |
Methyl Derivative | Structure B | 2.5 µM |
Unsubstituted Compound | Structure C | 8 µM |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A study evaluated various benzofuran derivatives for their ability to inhibit microbial growth.
Findings on Antimicrobial Efficacy
In vitro tests showed that several derivatives exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from this scaffold demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against selected strains.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 200 |
Candida albicans | 50 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within cells. Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3 |
InChI Key |
SPABQSPYJMJETN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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